Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate
Overview
Description
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate typically involves the reaction of 3-methylthiophene with ethyl 2,2-difluoroacetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-methylthiophene, followed by the addition of ethyl 2,2-difluoroacetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Another thiophene derivative with similar electronic properties but different biological activities.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A related compound used in trifluoromethylation reactions.
Uniqueness
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties make it valuable in the synthesis of specialized pharmaceutical and electronic materials.
Biological Activity
Overview
Ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate is a thiophene derivative recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly for anti-inflammatory, antimicrobial, and anticancer therapies. The unique structural features, including the difluoromethyl group and the thiophene moiety, contribute to its enhanced biological properties.
- Molecular Formula : C₈H₈F₂O₂S
- Molecular Weight : 206.21 g/mol
- CAS Number : 1535415-75-8
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylthiophene with ethyl 2,2-difluoroacetate. Common reagents include sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. This includes effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the thiophene ring is believed to enhance this activity by interacting with microbial cell membranes.
Antitumor Activity
The compound has shown potential antitumor properties in preliminary studies. It may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth pathways. The mechanism likely involves binding to active sites of these enzymes, thereby blocking their function and leading to reduced tumor growth.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Similar thiophene derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2,2-difluoro-2-(thiophen-2-yl)acetate | C₈H₈F₂O₂S | Lacks methyl group on thiophene; different biological activities |
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | C₉H₁₁F₂NO₂ | Used in trifluoromethylation reactions; different reactivity |
Ethyl 4-fluoroacetoacetate | C₇H₇F₃O₃ | Contains a fluorine substituent but different functional groups |
The unique substitution pattern on the thiophene ring of this compound enhances its electronic and steric properties compared to similar compounds, potentially leading to improved biological activities.
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Antitumor Research : In vitro assays showed that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, indicating its anti-inflammatory potential .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2S/c1-3-13-8(12)9(10,11)7-6(2)4-5-14-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRYAIHYRLKNGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CS1)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535415-75-8 | |
Record name | ethyl 2,2-difluoro-2-(3-methylthiophen-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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